molecular formula C19H38O2 B1604773 Methyl isostearate CAS No. 5129-61-3

Methyl isostearate

Cat. No. B1604773
Key on ui cas rn: 5129-61-3
M. Wt: 298.5 g/mol
InChI Key: KDQIFKKWPMBNOH-UHFFFAOYSA-N
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Patent
US06242620B1

Procedure details

About 780 grams of isostearic acid (acid number=194.4), 1 gram of p-toluenesulfonic acid were charged to a flask equipped with a heating mantle, stirrer, sub-surface inlet tube with a nitrogen purge and a condenser. The contents of the flask were heated under nitrogen flow to 117° C. About 400 grams of methanol were then added via the sub-surface inlet tube over 3.5 hours (acid number=9.6), 200 grams of additional methanol were added and the reaction continued for another 1.5 hours to obtain a final acid number of 0.6.
Quantity
780 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[C:21]1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:1]([O:20][CH3:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
780 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a heating mantle, stirrer, sub-surface inlet tube with a nitrogen
CUSTOM
Type
CUSTOM
Details
purge
ADDITION
Type
ADDITION
Details
About 400 grams of methanol were then added via the sub-surface inlet tube over 3.5 hours (acid number=9.6), 200 grams of additional methanol
Duration
3.5 h
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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